Cas no 921135-30-0 (N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide)

N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide
- N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide
-
- インチ: 1S/C24H17NO4S/c1-13-9-10-15-17(12-20(26)29-22(15)14(13)2)23-21(16-6-3-4-7-18(16)28-23)25-24(27)19-8-5-11-30-19/h3-12H,1-2H3,(H,25,27)
- InChIKey: BKRJCODTTMMSPJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2C3=CC=CC=C3OC=2C2C3=CC=C(C)C(C)=C3OC(=O)C=2)=O)SC=CC=1
N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2656-0383-15mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-2mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-50mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-5μmol |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-1mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-5mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-40mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-2μmol |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-20μmol |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2656-0383-3mg |
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |
921135-30-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide 関連文献
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamideに関する追加情報
Research Brief on N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide (CAS: 921135-30-0)
Recent studies on N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide (CAS: 921135-30-0) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural framework combining coumarin, benzofuran, and thiophene moieties, has demonstrated promising biological activities, particularly in targeting specific enzymes and pathways implicated in various diseases.
One of the key areas of investigation has been the compound's role as a kinase inhibitor. Preliminary in vitro studies indicate that it exhibits selective inhibition against certain tyrosine kinases, which are often overexpressed in cancer cells. Researchers have employed molecular docking simulations and kinetic assays to elucidate the binding interactions and inhibitory mechanisms, revealing high affinity for the ATP-binding sites of these kinases. These findings suggest potential applications in oncology, particularly for cancers resistant to conventional kinase inhibitors.
In addition to its kinase inhibitory properties, recent research has explored the compound's anti-inflammatory and antioxidant effects. In vivo models of chronic inflammation have shown that N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide significantly reduces pro-inflammatory cytokine levels and oxidative stress markers. These effects are attributed to its ability to modulate NF-κB and Nrf2 signaling pathways, making it a candidate for treating inflammatory disorders such as rheumatoid arthritis and neurodegenerative diseases.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability and metabolic stability. Results indicate moderate oral bioavailability and favorable metabolic profiles in rodent models, with minimal toxicity observed at therapeutic doses. However, further optimization of its physicochemical properties, such as solubility and permeability, is required to enhance its drug-like characteristics and ensure clinical applicability.
In conclusion, N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide represents a promising scaffold for the development of multifunctional therapeutic agents. Its dual activity as a kinase inhibitor and anti-inflammatory agent positions it as a valuable candidate for further preclinical and clinical studies. Future research should focus on structure-activity relationship (SAR) optimization and the exploration of its efficacy in combination therapies.
921135-30-0 (N-2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-ylthiophene-2-carboxamide) 関連製品
- 1040640-85-4(N-[(3-methoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide)
- 101259-87-4(2-Pyridinamine, N-decyl-)
- 1049549-71-4(2-methyl-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)propanamide)
- 79600-80-9(4-benzyl-1H-pyrrole-3-carboxylic acid)
- 31908-20-0(Cyclohexanone, 2-(2-bromophenyl)-)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 1804724-54-6(3-(Chloromethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine-6-acetic acid)
- 1778736-18-7(Biotin-PEG4-alcohol)




